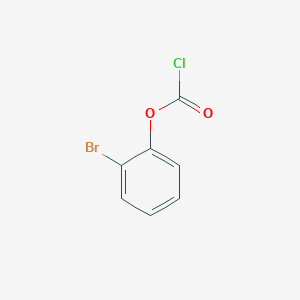

2-Bromophenyl carbonochloridate

Description

2-Bromophenyl carbonochloridate (C₇H₄BrClO₂, MW 235.47 g/mol) is an aryl carbonochloridate featuring a bromine substituent in the ortho position of the phenyl ring. This compound is widely used in organic synthesis as a reactive intermediate for forming carbamates, carbonates, and other functionalized derivatives. Its bromine substituent confers unique electronic and steric properties, influencing its reactivity and applications in coupling reactions and pharmaceutical synthesis .

Properties

CAS No. |

89629-87-8 |

|---|---|

Molecular Formula |

C7H4BrClO2 |

Molecular Weight |

235.46 g/mol |

IUPAC Name |

(2-bromophenyl) carbonochloridate |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |

InChI Key |

LQDOSVZYHLTSFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

2-Bromophenyl chloroformate can be synthesized through the reaction of 2-bromophenol with phosgene. The reaction typically involves the following steps:

Reaction with Phosgene: 2-Bromophenol is reacted with phosgene in the presence of a base such as pyridine or triethylamine to form 2-bromophenyl chloroformate.

Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent decomposition of the product.

Chemical Reactions Analysis

2-Bromophenyl chloroformate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromophenol, carbon dioxide, and hydrogen chloride.

Reaction with Carboxylic Acids: It can react with carboxylic acids to form mixed anhydrides.

Scientific Research Applications

2-Bromophenyl chloroformate is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate conjugation reactions.

Material Science: It is used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 2-bromophenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Substituent Position Effects: Ortho-substituted bromophenyl carbonochloridates exhibit slower reaction kinetics than para-substituted analogs due to steric hindrance, but they offer better regioselectivity in aromatic substitutions .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine) reduce carbonyl electrophilicity, while electron-donating groups (e.g., methyl) enhance it, directly impacting reaction rates and yields .

- Applications in Drug Discovery: this compound is favored in synthesizing Torin2 analogs (ATR/mTOR inhibitors) due to its compatibility with palladium-catalyzed couplings .

Biological Activity

2-Bromophenyl carbonochloridate, also known as 2-bromophenyl chloroformate, is an organic compound characterized by its molecular formula and a molecular weight of 235.46 g/mol. It features a bromine atom on a phenyl ring and a carbonochloridate functional group, which imparts significant electrophilic reactivity. This article explores the biological activity of this compound, focusing on its applications in bioconjugation, synthesis of complex molecules, and potential therapeutic uses.

The presence of the bromine substituent enhances the compound's reactivity compared to other chloroformates. This property allows it to engage in various nucleophilic reactions, making it useful for modifying biomolecules such as proteins and peptides.

Biological Activity Overview

While specific biological activity data for this compound is somewhat limited, research indicates that compounds with chloroformate groups are often investigated for their potential in bioconjugation applications. These compounds can introduce reactive groups that facilitate further chemical transformations.

Table 1: Comparison of Chloroformate Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Bromine substituent on phenyl ring | Higher reactivity due to bromine |

| Phenyl Chloroformate | Lacks bromine substituent | Less reactive compared to 2-bromophenyl chloroformate |

| Methyl Chloroformate | Simpler alkyl chloroformate | More volatile; less reactive due to steric factors |

| Benzyl Chloroformate | Contains a benzyl group | Different reactivity profile due to sterics |

Applications in Bioconjugation

The electrophilic nature of the carbonochloridate group allows for effective conjugation with nucleophiles such as amines, alcohols, and thiols. This property is exploited in the synthesis of various bioconjugates used in drug delivery systems, diagnostics, and therapeutic agents.

Case Study: Bioconjugation with Proteins

In studies involving bioconjugation, this compound has been shown to modify proteins effectively. For instance, when reacted with lysine residues in proteins, it forms stable amide bonds that can be utilized for targeted drug delivery or imaging applications. The reaction conditions must be optimized to prevent degradation of sensitive biomolecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromophenol with phosgene or its derivatives under controlled conditions. Careful temperature management and reagent selection are crucial for achieving optimal yields.

General Synthesis Reaction:

Research Findings

Recent studies have highlighted the potential of using this compound in the development of novel heterocyclic compounds. For example, transformations involving this compound have led to the creation of dihydroquinazolin-2-one derivatives through palladium-catalyzed reactions, showcasing its versatility in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.